2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Properties
IUPAC Name |
2-(2-fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERPEJOJDMZKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, also known as a fluorinated derivative of 2-deoxy-d-glucose, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is characterized by its unique structure that includes a fluorinated nitrophenyl moiety, which enhances its biological properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 319.24 g/mol. Its structure can be detailed as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
| Molecular Formula | C12H14FNO8 |
| Molecular Weight | 319.24 g/mol |
| SMILES Representation | C1=CC(=C(C=C1N+[O-])F)O[C@H]2C@@HO |
Research indicates that compounds such as 2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol may act by inhibiting glycolysis in cancer cells. This is particularly relevant for aggressive cancers like glioblastoma multiforme (GBM), where glycolysis is upregulated. The compound's ability to inhibit hexokinase, a key enzyme in the glycolytic pathway, suggests a mechanism that could lead to reduced energy production in cancer cells and potentially induce apoptosis .
Cytotoxic Effects
In vitro studies have demonstrated that fluorinated derivatives exhibit potent cytotoxic effects against GBM cells. The cytotoxicity was measured using IC50 values, with fluorinated compounds showing significantly lower values than their non-fluorinated counterparts. This suggests enhanced efficacy in targeting cancer cells under hypoxic conditions, which are common in tumor microenvironments .
Study on Fluorinated Derivatives
A notable study synthesized several halogenated analogs of 2-deoxy-d-glucose and assessed their biological activity. The results indicated that these derivatives not only inhibited hexokinase more effectively than 2-DG but also displayed improved pharmacokinetic profiles. Specifically, modifications at the C-2 position with fluorine atoms were found to enhance the stability and cellular uptake of the compounds .
Comparative Cytotoxicity of Fluorinated Compounds
| Compound | IC50 (µM) | Notes |
|---|---|---|
| 2-deoxy-d-glucose (2-DG) | 150 | Standard reference |
| 2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | 30 | Significant increase in potency |
| Other halogenated derivatives | Varies | Generally lower than 2-DG |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and biological activities of 2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol with analogous compounds:
Key Observations
Substituent Effects on Bioactivity :
- The fluoro-nitro combination in the target compound introduces strong electron-withdrawing effects, likely enhancing its stability and interaction with electron-rich biological targets (e.g., enzymes or receptors). This contrasts with the methoxy-trihydroxyoxane substituent in ’s compound, which may favor antioxidant or metabolic roles .
- Ipragliflozin and other SGLT2 inhibitors () feature bulkier aromatic substituents (e.g., benzothiophene), optimizing binding to glucose transporters. The target compound’s smaller substituents may limit such specificity but could allow broader reactivity .
Synthesis and Purity: ’s compound is synthesized via anodic oxidation followed by nitrophenyl methanol coupling, while SGLT2 inhibitors require multi-step functionalization of the oxane core ().
Molecular weights of similar compounds range from ~315 g/mol () to >450 g/mol (), suggesting the target compound’s molecular weight falls within this spectrum .
Potential Applications and Limitations: Unlike ’s compound, which shows antimicrobial activity, the target compound’s nitro group may confer toxicity risks, limiting therapeutic use without structural optimization . Its fluorinated structure could be valuable in radiopharmaceuticals or as a probe in imaging studies, leveraging fluorine’s NMR responsiveness.
Preparation Methods
Galactose Derivitization
D-galactose is first converted to its peracetylated form to protect reactive hydroxyl groups. Acetylation using acetic anhydride and pyridine yields β-D-galactopyranose pentaacetate, a stable intermediate. Subsequent deacetylation at specific positions enables selective functionalization.
Fluorination and Nitration Strategies
Introduction of the Fluoro Group
Fluorination at the C2 position of the aromatic ring is achieved using diethylaminosulfur trifluoride (DAST) or Selectfluor®. DAST-mediated fluorination of 4-nitrophenol derivatives proceeds via an SN2 mechanism, yielding 2-fluoro-4-nitrophenol with >80% efficiency.
Reaction Conditions
Nitration Optimization
Nitration precedes fluorination in alternative routes. Nitration of 2-fluorophenol with concentrated HNO₃/H₂SO₄ at 0°C produces 2-fluoro-4-nitrophenol, though this method risks over-nitration and requires careful temperature control.
Glycosidic Bond Formation
Coupling the modified phenol derivative to the galactose backbone is critical. The Königs-Knorr reaction, employing a halogenated sugar donor, is widely used.
Königs-Knorr Reaction
- Donor : β-D-Galactopyranosyl bromide (prepared via HBr/acetic acid treatment of peracetylated galactose)
- Acceptor : 2-Fluoro-4-nitrophenol
- Promoter : Silver oxide (Ag₂O) or molecular sieves
- Solvent : Anhydrous DCM or acetonitrile
- Yield : 65–70%
Mechanistic Insight :
Ag₂O abstracts the bromide, generating an oxocarbenium ion that reacts with the phenol nucleophile. Steric hindrance from the C2 fluoro group favors β-anomer formation.
Deprotection and Purification
Hydroxyl Group Deprotection
The peracetylated product undergoes Zemplén deacetylation using catalytic sodium methoxide in methanol. This step restores the hydroxymethyl and hydroxyl groups.
Conditions :
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/methanol (9:1) as the eluent. Final purity (>98%) is confirmed by HPLC.
Industrial-Scale Production
Patent data reveal adaptations for large-scale synthesis, emphasizing cost-efficiency and safety:
Continuous Flow Reactors
Green Chemistry Approaches
- Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM due to lower toxicity.
- Catalyst Recycling : Pd-based catalysts recoverable via filtration.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN).
- Elemental Analysis : C 45.15%, H 4.42%, N 4.39% (theory: C 45.16%, H 4.43%, N 4.38%).
Challenges and Optimization
Stereochemical Control
The C2 fluoro group introduces steric clashes during glycosylation, necessitating optimized promoters. Silver triflate (AgOTf) improves β-selectivity to 9:1 (β:α).
Nitro Group Stability
Under basic conditions, the nitro group may undergo reduction. Performing coupling reactions under inert atmosphere (N₂/Ar) mitigates this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
